XMD8-87

Selectivity Off-target effects Kinase profiling

Generic kinase inhibitors like dasatinib confound TNK2-specific studies due to broad off-target effects. XMD8-87 solves this with high kinome selectivity (>90% TNK2 inhibition, <50% on 100 other kinases). - Potent against mutants: D163E (IC50 38 nM), R806Q (113 nM) - Spares wild-type TNK2 (IC50 >1 µM) - Ideal for oncogene addiction & mutation-specific leukemia/solid tumor models

Molecular Formula C24H27N7O2
Molecular Weight 445.5 g/mol
Cat. No. B608692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXMD8-87
SynonymsACK1 inhibitor;  B19;  B-19;  B 19;  LUN80466;  LUN-80466;  LUN 80466; 
Molecular FormulaC24H27N7O2
Molecular Weight445.5 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C4C(=N3)N(C5=CC=CC=C5C(=O)N4)C)OC
InChIInChI=1S/C24H27N7O2/c1-29-10-12-31(13-11-29)16-8-9-18(21(14-16)33-3)27-24-25-15-19-22(28-24)30(2)20-7-5-4-6-17(20)23(32)26-19/h4-9,14-15H,10-13H2,1-3H3,(H,26,32)(H,25,27,28)
InChIKeyLGLHCXISMKHLIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





XMD8-87: Selective TNK2/ACK1 Inhibitor


XMD8-87 (also known as ACK1-B19) is a small-molecule, ATP-competitive inhibitor of the non-receptor tyrosine kinase 2 (TNK2), also known as Activated CDC42 Kinase 1 (ACK1) [1]. It is characterized as a benzopyrimidodiazepinone compound that potently and selectively inhibits TNK2, with demonstrated activity against TNK2 mutations associated with leukemias and solid tumors, while showing minimal activity against wild-type TNK2 at similar concentrations [2][3].

Tool compound for TNK2/ACK1-targeted kinase studies
Reported kinome-wide selectivity over a broad kinase panel
Mutant selectivity context: reported activity against leukemia-associated TNK2 mutants, sparing wild-type
May reduce multi-kinase confounding for target-specific phenotype attribution

XMD8-87 vs. Broad-Spectrum Inhibitors


Generic substitution with broad-spectrum kinase inhibitors, such as dasatinib, introduces significant experimental confounders due to potent inhibition of multiple off-target kinases [1]. While dasatinib does inhibit TNK2, its polypharmacology makes it impossible to attribute observed phenotypic effects solely to TNK2 blockade. In contrast, XMD8-87 demonstrates a high degree of target specificity, with >90% inhibition of TNK2 and <50% inhibition of all other kinases tested in a panel of approximately 100 kinases [2]. Furthermore, even within the class of TNK2 inhibitors, substitution fails due to differential potencies against specific clinically relevant mutations. For instance, XMD16-5 shows significantly lower IC50 values against the D163E (16 nM) and R806Q (77 nM) mutations compared to XMD8-87 (38 nM and 113 nM, respectively), demonstrating that these compounds are not functionally interchangeable for mutation-specific studies .

Multi-kinase inhibitor polypharmacology
Using dasatinib may introduce off-target kinase inhibition that confounds TNK2-specific phenotype interpretation.
Less selective ACK1 probes
AIM-100 has a less comprehensively defined selectivity profile; TNK2 attribution may be less certain.
Analog potency differences
XMD16-5 shows different potency against TNK2 mutants; direct substitution may shift observed potency context.

XMD8-87 Selectivity Evidence


Kinome-Wide Selectivity vs. Dasatinib

When evaluated against a broad kinase panel, XMD8-87 shows exceptional selectivity, a key differentiator from multi-targeted kinase inhibitors like dasatinib. In a panel of approximately 100 kinases, XMD8-87 achieved >90% inhibition of its primary target, TNK2, while exhibiting less than 50% inhibition of all other kinases tested [1]. This contrasts sharply with dasatinib, a known TNK2 inhibitor, which is also a potent inhibitor of BCR-ABL, SRC family kinases, c-KIT, and PDGFR, leading to significant polypharmacology [2]. This high selectivity of XMD8-87 minimizes off-target-driven phenotypes, providing cleaner, more interpretable data.

Kinase selectivity
Class-level
XMD8-87: >90% TNK2 inhibition, <50% other kinases (panel ~100)
Dasatinib: potent multi-kinase inhibitor (BCR-ABL, SRC, KIT, PDGFR)
Supports target-specific TNK2 phenotype attribution
Class-level comparison from in vitro panel; cellular context may vary.
Selectivity Off-target effects Kinase profiling TNK2

Mutant-Selective Inhibition in Leukemia

XMD8-87 is uniquely characterized by its ability to potently inhibit the growth of cells expressing constitutively active, leukemia-associated TNK2 mutants while having no effect on cells expressing wild-type TNK2. It inhibited the growth of Ba/F3 cells expressing TNK2 D163E and R806Q mutants with IC50s of 38 nM and 113 nM, respectively [1]. Crucially, it showed no effect on cells expressing wild-type TNK2 at concentrations up to 1 µM (IC50 > 1 µM) [1]. This demonstrates a clear therapeutic window driven by oncogene addiction.

Mutant selectivity
Head-to-head
D163E IC50: 38 nM
R806Q IC50: 113 nM
WT TNK2 IC50: >1 µM
Reported mutant-selective anti-proliferative context
Ba/F3 engineered cell model; confirm in relevant disease models.
Mutant selectivity Cancer biology Oncogene addiction TNK2

Potency Comparison with XMD16-5

While both XMD8-87 and XMD16-5 are benzopyrimidodiazepinone inhibitors of TNK2, they are not functionally interchangeable due to distinct potency profiles. XMD8-87 inhibits the growth of Ba/F3 cells expressing TNK2 D163E and R806Q mutants with IC50 values of 38 nM and 113 nM, respectively . In contrast, XMD16-5 demonstrates IC50 values of 16 nM and 77 nM against the same mutants . This represents a 2.4-fold higher potency for XMD16-5 against D163E, but only a 1.5-fold higher potency against R806Q.

Analog potency
Context-dependent
XMD8-87: D163E 38 nM, R806Q 113 nM
XMD16-5: D163E 16 nM, R806Q 77 nM
Potency context differs; selection depends on studied mutant
Cross-study comparable; no direct head-to-head data.
Analog comparison Mutant selectivity Potency TNK2

Selectivity Advantage Over AIM-100

XMD8-87 was developed as a more selective TNK2 inhibitor compared to the earlier compound AIM-100. XMD8-87 demonstrated a high degree of selectivity for TNK2, showing >90% inhibition of TNK2 and <50% inhibition of all other kinases tested in a 100-kinase panel [1]. In contrast, AIM-100, while a potent ACK1 inhibitor (IC50 ~24 nM), is noted to have a less well-characterized selectivity profile and potential for off-target effects [2]. This enhanced selectivity makes XMD8-87 a superior chemical probe.

Selectivity vs AIM-100
Class-level
XMD8-87: >90% TNK2 inhibition, well-defined selectivity
AIM-100: selectivity profile less comprehensively characterized
Reported selectivity context; earlier probe may have broader kinase activity
Limited comparative data; review specific kinase panel.
Selectivity Off-target effects ACK1 TNK2 Chemical probe

Activity Against Solid Tumor Truncation Mutants

Beyond its activity in leukemia models, XMD8-87 has been shown to potently inhibit the phosphorylation of TNK2 truncation mutations identified in solid tumor types [1]. While specific IC50 values for these truncation mutants are not always disclosed in the same format, XMD8-87 and its analog XMD16-5 are both reported to potently inhibit this phosphorylation, demonstrating a broader utility in solid tumor research [2]. This contrasts with compounds like AIM-100, which are primarily characterized in the context of leukemia or basic ACK1 signaling.

Solid tumor truncation
Reported
Potent inhibition of TNK2 phosphorylation in truncation mutants (qualitative)
Both XMD8-87 and XMD16-5 reported active
Supports utility in solid tumor TNK2 research
Quantitative IC50s not uniformly reported; compare with leukemia models.
Solid tumors Truncation mutations Cellular activity TNK2

XMD8-87 Research Applications


Oncogene Addiction in TNK2-Mutant Leukemias

XMD8-87 is an ideal tool for dissecting the role of specific TNK2 mutations in driving leukemia cell proliferation and survival. Its potent and selective inhibition of cells expressing D163E (IC50: 38 nM) and R806Q (IC50: 113 nM) mutants, while sparing wild-type TNK2 cells (IC50 >1 µM), allows for precise interrogation of oncogene addiction [1]. This application is supported by direct quantitative evidence of mutant-specific activity.

Differentiating TNK2 Signaling from Off-Target Effects

Due to its high kinome selectivity, XMD8-87 is a superior chemical probe compared to multi-kinase inhibitors like dasatinib or less selective ACK1 inhibitors like AIM-100 [2]. Researchers can confidently use XMD8-87 to attribute observed phenotypic changes to TNK2 blockade, knowing that >90% of its activity is directed at the target, with minimal inhibition (<50%) of ~100 other kinases tested [2].

Benchmark for Next-Generation Inhibitors

As a well-characterized, first-generation selective TNK2 inhibitor from the benzopyrimidodiazepinone class, XMD8-87 serves as a critical benchmark compound for evaluating novel TNK2 inhibitors like XMD16-5 . Its known potency profile against D163E (38 nM) and R806Q (113 nM) mutants provides a quantitative baseline for assessing improvements in potency, selectivity, or pharmacokinetic properties in new analogs [3].

TNK2 Truncation Mutations in Solid Tumors

For researchers investigating TNK2 mutations in solid tumors, XMD8-87 provides a validated entry point. It has been demonstrated to potently inhibit phosphorylation of TNK2 truncation mutations found in these cancers [4]. This established activity supports its use in cellular and potentially in vivo solid tumor models, where its effects can be contrasted with those in leukemia models [4].

Application
Selection Property
Validation Focus
Mutant TNK2 leukemia models
Mutant-selective inhibition profile
Verify differential anti-proliferative activity in mutant vs. wild-type cells
TNK2-specific signaling studies
Kinome-wide selectivity profile
Confirm minimal off-target kinase inhibition in relevant cell model
Benchmark for novel TNK2 inhibitors
Well-characterized potency and selectivity baseline
Compare potency and selectivity against reference mutant data
Solid tumor TNK2 mutation research
Reported activity against truncation mutants
Validate inhibition of TNK2 phosphorylation in solid tumor cell lines

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for XMD8-87

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.